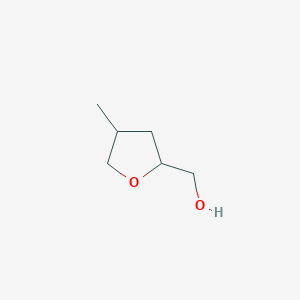

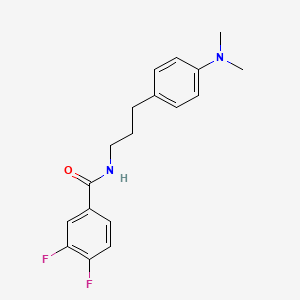

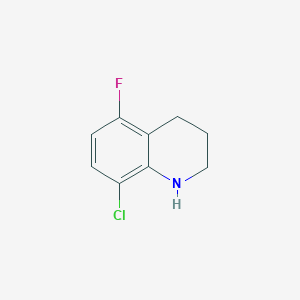

(4-Methyl-tetrahydro-furan-2-yl)-methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Methyl-tetrahydro-furan-2-yl)-methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized through a multi-step process, and its unique structure makes it a promising candidate for scientific research.

Applications De Recherche Scientifique

Methanol as a H-Transfer Reactant

- Methanol has been used as a hydrogen-transfer agent for the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and aryl ketones, including furfural, to produce corresponding alcohols. This process is efficient and produces gaseous components as the only co-products, which are easily separated from the reaction medium (Pasini et al., 2014).

Novel Prins Cyclization

- (2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol reacts with different aldehydes to form cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives via InCl3-promoted Prins cyclization. This process offers a new approach for synthesizing these derivatives (Reddy et al., 2012).

Coupling Conversion of Bio-derived Furans and Methanol

- The coupling conversion of bio-derived furans and methanol over ZSM-5 enhances aromatic production. This method shows a significant synergistic effect between furans and methanol, leading to higher yields of aromatics and olefins, and reduced coke formation (Zheng et al., 2014).

Deoxygenation of Aqueous Furfural

- A process for converting furfural to 2-methyl furan using Cu0/Cu2O·SiO2 sites without extraneous gas has been developed. Methanol is utilized for in situ hydrogen generation, contributing to a highly selective formation process (Li et al., 2018).

Acid-catalyzed Reactions with Methanol

- Methanol shows distinct behaviors as a solvent in acid-catalyzed reactions involving furans. For example, in methanol, 5-hydroxymethylfurfural and furfuryl alcohol can be selectively converted into methyl levulinate, whereas in water, polymerization is more prevalent (Hu et al., 2015).

Methylotrophic Bacteria in Biotechnology

- Methylotrophic bacteria, which can utilize methanol as a carbon source, have potential for developing economically competitive bioprocesses based on methanol. This research is pivotal for the future of industrial biotechnology (Schrader et al., 2009).

Solvent Effects in Biomass Upgrading

- The solvent plays a critical role in selective activation of chemical bonds in biomass upgrading. Molybdenum carbides and nitrides are used in the liquid-phase hydrogenation of bioderived furfural, where alcohol solvents influence the reaction's selectivity (Deng et al., 2018).

Methanol Production and Applications

- Methanol, derived from renewable sources, serves as a crucial building block in various chemical syntheses and as a clean-burning fuel. The conversion of CO2 to methanol is especially notable for its potential in reducing CO2 emissions (Dalena et al., 2018).

Propriétés

IUPAC Name |

(4-methyloxolan-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-2-6(3-7)8-4-5/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHFDKDWVGHZMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyl-tetrahydro-furan-2-yl)-methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2983165.png)

![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983166.png)

![8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2983169.png)

![6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2983176.png)

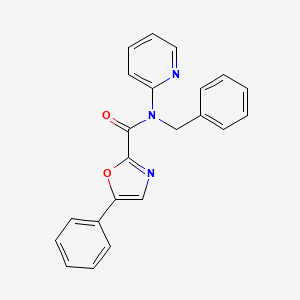

![2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyridine](/img/structure/B2983180.png)